Plazomicin, previously known as ACHN-490, is a next-generation aminoglycoside antibiotic. [] It is a semisynthetic derivative of sisomicin, designed to combat multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains. [, ] Plazomicin is characterized by its potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria. [] This includes extended-spectrum β-lactamase-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae, and organisms harboring aminoglycoside-modifying enzymes. [, ] Plazomicin plays a crucial role in scientific research as a potential solution to the escalating threat of antimicrobial resistance, especially in the context of limited treatment options for serious infections. [, , ]
Synthesis Analysis
Plazomicin is synthesized by chemically modifying the natural aminoglycoside sisomicin. [] The process involves adding a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [] This specific structural modification is designed to circumvent common aminoglycoside resistance mechanisms, particularly the activity of aminoglycoside-modifying enzymes. []
Molecular Structure Analysis
Plazomicin's molecular structure comprises a sisomicin core with two key substitutions: a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6'. [, ] These modifications are critical for its enhanced activity against aminoglycoside-modifying enzymes, a primary mechanism of aminoglycoside resistance. [, ]
Mechanism of Action
Plazomicin exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit. [, ] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. [, ] Notably, plazomicin's structural modifications provide enhanced binding to the ribosome compared to traditional aminoglycosides, thereby increasing its potency and overcoming resistance mechanisms. []
Physical and Chemical Properties Analysis
Plazomicin is a semisynthetic aminoglycoside, existing as a sulfate salt. [] Its physical and chemical properties are typical of aminoglycosides, but with distinct characteristics due to the specific structural modifications. [] After intravenous administration of plazomicin at a dose of 15 mg/kg, the maximum plasma concentration was 113 μg/ml, the area under the curve from 0 to 24 hours was 239 h·μg/ml, the half-life was 4.0 h, and the steady-state volume of distribution was 0.24 L/kg. [] Plazomicin is primarily eliminated by the kidneys as unchanged drug, suggesting minimal metabolism. []
Applications
Plazomicin exhibits potent in vitro activity against a broad array of Gram-negative and Gram-positive bacteria, including multi-drug resistant strains. [, , , ] It is highly effective against Enterobacteriaceae, demonstrating MIC90 values of ≤1 μg/ml for all species except Proteus mirabilis. [] Its activity extends to aminoglycoside-nonsusceptible Escherichia coli, exhibiting equivalent MIC50 and MIC90 values to susceptible isolates. [] Plazomicin demonstrates consistent activity against extended-spectrum β-lactamase (ESBL)-producing and non-ESBL-producing E. coli and Klebsiella pneumoniae, with 90% of isolates inhibited at MICs of ≤1 μg/ml. [] It also displays notable activity against carbapenem-resistant Enterobacteriaceae (CRE), notably against isolates carrying blaKPC and blaOXA-48-like genes. [, , ] Plazomicin shows promising activity against colistin-resistant Enterobacteriaceae, including those carrying the mcr-1 gene, surpassing the activity of other aminoglycosides. [] While its activity against Pseudomonas aeruginosa is relatively less potent, plazomicin retains efficacy against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with both demonstrating MIC50 and MIC90 values of 0.5 μg/ml and 1 μg/ml, respectively. [] Plazomicin's activity against these MDR strains highlights its potential to address the growing threat of antimicrobial resistance. [, , , ]
Future Directions
Investigating its efficacy in the treatment of infections beyond complicated urinary tract infections, including bloodstream infections and pneumonia, especially in the context of increasing carbapenem resistance. [, , ]
Exploring its role in combination therapies to enhance its activity and potentially combat emerging resistance mechanisms. [, , ]
Developing rapid and reliable diagnostic methods to identify isolates harboring 16S rRNA methyltransferases, which confer resistance to plazomicin, to guide its appropriate clinical use. [, , ]
Optimizing dosing regimens and therapeutic drug monitoring strategies, particularly for patients with renal impairment, to enhance efficacy and minimize the risk of toxicity. [, ]
Evaluating its long-term safety profile with continued surveillance for potential adverse effects, such as nephrotoxicity and ototoxicity, commonly associated with aminoglycosides. [, , ]
These research directions highlight plazomicin's potential as a valuable tool in addressing the urgent and evolving challenge of antimicrobial resistance, particularly in the context of limited treatment options for serious Gram-negative infections. [, , , ]
Related Compounds
Sisomicin
Compound Description: Sisomicin is a natural aminoglycoside antibiotic. It exhibits bactericidal activity by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis. [] Sisomicin is structurally similar to plazomicin, serving as a foundational molecule in plazomicin's development.
Relevance: Sisomicin is a structurally related compound to plazomicin. Plazomicin is a semisynthetic derivative of sisomicin, designed to overcome the limitations of sisomicin, such as susceptibility to aminoglycoside-modifying enzymes. [, ] While sisomicin is susceptible to inactivation by these enzymes, plazomicin exhibits increased resistance, making it effective against a broader range of bacterial strains, including those resistant to sisomicin. [, ]
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections. Similar to other aminoglycosides, it acts by inhibiting bacterial protein synthesis. []
Relevance: Gentamicin is often used as a comparator compound in studies evaluating the efficacy of plazomicin. [, , , , , , , , ] Plazomicin demonstrates superior activity against many bacterial strains, including those resistant to gentamicin, due to its structural modifications that hinder the activity of aminoglycoside-modifying enzymes. [, , , ]
Amikacin
Compound Description: Amikacin is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. It functions by irreversibly binding to the 30S ribosomal subunit, inhibiting protein synthesis. []
Relevance: Amikacin serves as a comparator compound in numerous studies investigating plazomicin's activity. [, , , , , , , , , ] Plazomicin generally shows improved activity, particularly against resistant strains, due to its design that confers resistance to several aminoglycoside-modifying enzymes, which may inactivate amikacin. [, , , , ]
Tobramycin
Compound Description: Tobramycin is an aminoglycoside antibiotic primarily used to treat Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. [, ]
Relevance: Tobramycin acts as a comparator compound in studies evaluating plazomicin's efficacy. [, , , , , , ] Plazomicin generally displays enhanced in vitro activity compared to tobramycin, especially against resistant isolates. [, , , ] This difference in activity arises from plazomicin's structural modifications, which provide protection against some aminoglycoside-modifying enzymes that may render tobramycin ineffective.
Meropenem
Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections. It acts by inhibiting bacterial cell wall synthesis. [, , ]
Relevance: Meropenem is frequently employed as a comparator in studies assessing plazomicin's activity and efficacy. [, , ] Both compounds target Gram-negative bacteria, but they differ in their mechanisms of action and spectrum of activity. Plazomicin exhibits activity against certain meropenem-resistant strains, making it a valuable alternative for treating infections caused by these resistant bacteria. [, ]
Tigecycline
Compound Description: Tigecycline is a glycylcycline antibiotic effective against various Gram-positive, Gram-negative, and anaerobic bacteria. It exerts its bactericidal effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit. [, ]
Colistin
Compound Description: Colistin is a polypeptide antibiotic used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It disrupts the bacterial cell membrane, leading to cell death. [, ]
Relevance: Colistin is frequently used as a comparator agent in studies investigating the efficacy of plazomicin, particularly against highly resistant bacterial strains. [, ] While both antibiotics target Gram-negative bacteria, plazomicin often demonstrates superior activity against specific MDR Enterobacteriaceae. [] This highlights the potential of plazomicin as a valuable treatment option in cases where colistin resistance is a concern.
Ceftazidime-Avibactam
Compound Description: Ceftazidime-avibactam is a combination antibiotic comprising ceftazidime, a cephalosporin antibiotic, and avibactam, a β-lactamase inhibitor. This combination broadens ceftazidime's spectrum of activity, making it effective against bacteria producing certain β-lactamases. []
Relevance: Ceftazidime-avibactam is often compared to plazomicin in studies evaluating the efficacy of different antibiotic regimens against multidrug-resistant Gram-negative bacteria, especially carbapenem-resistant Enterobacteriaceae. [] Both agents offer treatment options for infections caused by these challenging pathogens.
Imipenem-Relebactam
Compound Description: Imipenem-relebactam is a combination antibiotic consisting of imipenem, a carbapenem antibiotic, and relebactam, a β-lactamase inhibitor. This combination enhances imipenem's efficacy by protecting it from degradation by certain β-lactamases. []
Relevance: Imipenem-relebactam, like ceftazidime-avibactam, is frequently compared to plazomicin in studies assessing the activity of various antibiotics against MDR Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae. [] The comparison helps researchers understand the relative effectiveness of these newer antibiotic options for treating infections caused by these challenging pathogens.
Meropenem-Vaborbactam
Compound Description: Meropenem-vaborbactam is a combination antibiotic comprising meropenem, a carbapenem antibiotic, and vaborbactam, a β-lactamase inhibitor. Vaborbactam protects meropenem from breakdown by certain β-lactamases, thereby expanding its spectrum of activity. [, ]
Relevance: Similar to other β-lactam/β-lactamase inhibitor combinations, meropenem-vaborbactam is often compared to plazomicin in studies evaluating the efficacy of different treatment approaches against MDR Gram-negative bacteria. [, ] These comparisons provide valuable information on the relative effectiveness of these novel antibiotic options for managing infections caused by these difficult-to-treat pathogens.
Eravacycline
Compound Description: Eravacycline is a synthetic fluorocycline antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. It acts by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. []
Relevance: Eravacycline, similar to plazomicin, offers a potential treatment option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae. [] Studies comparing these agents help clinicians understand their relative efficacy and potential roles in managing infections caused by these challenging pathogens.
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ]
Relevance: Levofloxacin serves as a comparator in studies assessing the efficacy of plazomicin for treating complicated urinary tract infections (cUTI). [, ] Plazomicin demonstrated comparable or superior efficacy to levofloxacin in treating cUTI, especially in cases involving multidrug-resistant pathogens. []
Fosfomycin
Compound Description: Fosfomycin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. It acts by inhibiting the first step in bacterial cell wall synthesis. []
Relevance: Fosfomycin is often included in studies comparing the activity of different antibiotic options against MDR Gram-negative bacteria. [] This comparison provides valuable data for clinicians to make informed decisions when selecting appropriate therapies for infections caused by these challenging pathogens, particularly when considering plazomicin as a treatment option.
Polymyxin B
Compound Description: Polymyxin B is a polypeptide antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria. Similar to colistin, it acts by disrupting the bacterial cell membrane, leading to cell death. []
Relevance: Polymyxin B, like colistin, often serves as a last-resort treatment option for MDR Gram-negative bacterial infections. [] In studies evaluating the efficacy of various antibiotics, including plazomicin, against these challenging pathogens, polymyxin B provides a benchmark for comparing the activity of newer agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter. Piritrexim is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. Piritrexim inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. Often marketed as Pirsue, this drug is used to treat mastitis in cattle. Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle. See also: Pirlimycin Hydrochloride (has salt form).
Pirlimycin Hydrochloride is the hydrochloride salt form of pirlimycin, a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle. See also: Pirlimycin (has active moiety).
Piroheptine HCl is an anticholinergic agent. It acts by inhibiting dopamine uptake and completely preventing loss of striatal dopamine in MPTP-treated mice.